molecular formula C15H13ClN2O4S B2515253 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine CAS No. 883248-57-5

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine

Cat. No.: B2515253
CAS No.: 883248-57-5
M. Wt: 352.79
InChI Key: ZUCYQEZRNZQXKL-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or a furan halide.

    Chlorination: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Research: It can be used as a probe to study biological processes, particularly those involving sulfonylation or furan-containing compounds.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The sulfonyl group can participate in hydrogen bonding or electrostatic interactions, while the furan and oxazole rings can engage in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine: Similar structure but with a bromine atom instead of chlorine.

    4-((4-methylphenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine: Similar structure but with a methyl group instead of chlorine.

    4-((4-nitrophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine provides unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c1-18(2)15-14(17-13(22-15)12-4-3-9-21-12)23(19,20)11-7-5-10(16)6-8-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCYQEZRNZQXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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